molecular formula C23H22N4O3S2 B3011528 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide CAS No. 900001-12-9

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No.: B3011528
CAS No.: 900001-12-9
M. Wt: 466.57
InChI Key: SKSHVWMLUPSPFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a synthetic small molecule characterized by a benzimidazole core linked to a piperidine-4-carboxamide scaffold. The benzimidazole moiety is substituted at the 3-position of the phenyl ring, while the piperidine nitrogen is functionalized with a thiophene-2-sulfonyl group.

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S2/c28-23(16-10-12-27(13-11-16)32(29,30)21-9-4-14-31-21)24-18-6-3-5-17(15-18)22-25-19-7-1-2-8-20(19)26-22/h1-9,14-16H,10-13H2,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSHVWMLUPSPFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a benzo[d]imidazole moiety linked to a piperidine backbone, along with a thiophenesulfonyl group and a carboxamide functional group. Its molecular formula is C23H22N4O3S2, with a molecular weight of 466.57 g/mol. The unique structural combination enhances its potential as a therapeutic agent.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of Benzimidazole Derivative : Condensation of o-phenylenediamine with suitable carboxylic acid derivatives.
  • Coupling with Thiophene : Utilization of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of catalysts.
  • Carboxamide Formation : Reaction with isocyanates to yield the final product.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that related benzimidazole derivatives can inhibit cell proliferation in various cancer cell lines:

CompoundCell LineIC50 (μM)Reference
Compound 5HCC8276.26 ± 0.33
Compound 6NCI-H3586.48 ± 0.11

These findings suggest that the compound may also possess similar or enhanced activity against cancer cells.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties, showing effectiveness against various bacterial strains. The presence of the benzimidazole and thiophene moieties is believed to contribute to its bioactivity:

Activity TypeTarget OrganismReference
AntibacterialStaphylococcus aureus
AntifungalCandida albicans

The mechanism by which this compound exerts its biological effects involves:

  • DNA Interaction : The benzimidazole moiety can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways critical for tumor growth and survival.
  • Cell Membrane Penetration : The thiophene ring enhances cellular uptake, allowing for effective intracellular action.

Case Studies

A recent study highlighted the efficacy of similar compounds in inducing apoptosis in cancer cells, demonstrating morphological changes such as chromatin condensation and cell shrinkage:

"Compounds exhibited powerful cytotoxic and antiproliferative activities against glioblastoma multiforme and breast adenocarcinoma at very low concentrations."

This underscores the potential for this compound in cancer therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on molecular features, physicochemical properties, and biological activities.

Structural Analogues with Modified Sulfonyl Groups

Compound 1 : N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide (CAS 923397-84-6)

  • Structure : Differs in the substitution of the thiophene-2-sulfonyl group with a 4-chlorophenylsulfonyl moiety.
  • Molecular Formula : C25H23ClN4O3S (MW: 495.0).
  • Key Features: The electron-withdrawing chlorine atom may enhance metabolic stability compared to the thiophene group. No explicit biological data are reported, but the sulfonamide group is often associated with kinase inhibition or antimicrobial activity .

Compound 2: 1-((2R,4R)-2-(1H-Benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)-3-(4-cyanophenyl)urea dimaleate

  • Structure: Replaces the sulfonyl group with a urea linkage and incorporates a cyanophenyl group.
  • The dimaleate salt form improves aqueous solubility .

Piperidine-Substituted Analogues

Compound 3 : 1-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-N-(2-(4-isopropylpiperazin-1-yl)ethyl)piperidin-4-amine (UPCDC30250)

  • Structure : Features a piperidine-4-amine core instead of carboxamide, with an isopropylpiperazine side chain.
  • Key Features : The basic piperazine group enhances solubility and may facilitate interactions with G-protein-coupled receptors (GPCRs). This compound is reported in the context of kinase inhibition studies .

Benzimidazole-Linked Carboxamides with Varied Pharmacophores

Compound 4 : Substituted N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)cinnamides

  • Structure : Replaces the piperidine-4-carboxamide with a cinnamide group.
  • Biological Activity : Demonstrates potent tubulin polymerization inhibition (IC50: 0.8–2.3 μM) and cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7). The cinnamide’s planar structure enhances π-π stacking with tubulin’s colchicine-binding site .

Compound 5 : 3-((1H-Benzo[d]imidazol-2-yl)methyl)-5-arylidene-2-phenylthiazolidin-4-ones

  • Structure: Incorporates a thiazolidinone ring instead of piperidine.
  • Biological Activity: Exhibits antimicrobial activity against Staphylococcus aureus and Candida albicans (MIC: 4–16 μg/mL). The thiazolidinone moiety contributes to membrane disruption or enzyme inhibition .

Structure-Activity Relationship (SAR) Insights

  • Sulfonyl Group Impact : Thiophene-2-sulfonyl may offer better solubility than chlorophenylsulfonyl due to sulfur’s polarizability, but reduced metabolic stability compared to urea derivatives .
  • Piperidine vs. Thiazolidinone: The piperidine carboxamide’s conformational flexibility may enhance target selectivity, whereas rigid thiazolidinones prioritize antimicrobial potency .

Q & A

Q. What are the common synthetic routes for synthesizing N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide?

The synthesis typically involves multi-step reactions, including:

  • Condensation reactions to form the benzimidazole core, as seen in analogs like 2-(thiophen-2-yl)-1H-imidazole derivatives .
  • Sulfonylation of the piperidine moiety using thiophene-2-sulfonyl chloride under basic conditions (e.g., DCM with triethylamine) .
  • Coupling reactions between the benzimidazole-bearing aryl group and the sulfonylated piperidine-carboxamide, often mediated by EDCI/HOBt in DMF . Key solvents include acetonitrile for cyclization and DMF for amide bond formation, with yields optimized via catalytic systems (e.g., iodine/triethylamine for cyclization) .

Q. How is structural characterization performed for this compound and its intermediates?

Characterization relies on:

  • Spectroscopic techniques : 1H/13C NMR to confirm regiochemistry (e.g., distinguishing benzimidazole NH protons at δ 12.5–13.5 ppm) and IR for functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹) .
  • Elemental analysis (CHN) to verify purity (>98%) and stoichiometry .
  • Mass spectrometry (ESI-MS) for molecular ion confirmation, particularly for sulfonylated intermediates .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

  • Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance solubility of intermediates, while dichloromethane minimizes side reactions during sulfonylation .
  • Catalyst systems : Triethylamine or DMAP improves sulfonylation efficiency, and iodine facilitates cyclization in thiadiazole derivatives .
  • Temperature control : Reflux conditions (80–100°C) for imidazole formation vs. room temperature for coupling reactions to prevent decomposition .

Q. How can discrepancies in spectral data during structural characterization be resolved?

  • Comparative analysis : Cross-reference NMR shifts with analogous compounds (e.g., 4,5-diphenylimidazoles or piperidine-carboxamide derivatives ).
  • 2D NMR techniques : Use HSQC and HMBC to resolve overlapping signals, particularly in aromatic regions of the benzimidazole and thiophene rings .
  • X-ray crystallography : For unambiguous confirmation, as demonstrated in benzoxazolo-thiazole derivatives .

Q. What methodological approaches are recommended for evaluating the compound’s biological activity?

  • In vitro assays : Antimicrobial activity via MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative strains, referencing protocols for 1H-benzo[d]imidazole derivatives .
  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., histamine receptors), guided by docking poses of related sulfonamide compounds .
  • Dose-response curves : IC50 determination in enzyme inhibition assays, ensuring triplicate runs for statistical validity .

Q. How should researchers address contradictions in biological activity data across studies?

  • Batch variability checks : Re-synthesize the compound to rule out impurities (e.g., via HPLC purity >99%) .
  • Assay standardization : Use positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate cell lines/pathogen strains .
  • Meta-analysis : Compare results with structurally similar compounds (e.g., thiophene-sulfonamides or piperidine-carboxamides ) to identify trends.

Q. What computational strategies are effective for studying this compound’s interactions with biological targets?

  • Molecular dynamics (MD) simulations : Analyze binding stability over 100 ns trajectories using GROMACS, focusing on sulfonyl-pi interactions with receptor residues .
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors from the sulfonyl group) using MOE or Phase .
  • ADMET prediction : Use SwissADME to assess pharmacokinetic properties (e.g., logP ~3.5 for optimal membrane permeability) .

Q. What challenges arise in purifying this compound, and how can they be mitigated?

  • Byproduct removal : Silica gel chromatography with gradient elution (hexane/EtOAc to DCM/MeOH) separates sulfonamide byproducts .
  • Recrystallization : Use ethanol/water mixtures for high-purity crystals, leveraging solubility differences between the product and unreacted amines .
  • HPLC purification : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for final polishing .

Q. How can regioselectivity issues during benzimidazole formation be controlled?

  • Directing groups : Introduce electron-withdrawing substituents (e.g., nitro groups) on the phenyl ring to favor cyclization at the 2-position of the imidazole .
  • Microwave-assisted synthesis : Reduce reaction time (30–60 minutes vs. 24 hours) to minimize side reactions, as shown in 1,3,4-thiadiazole syntheses .

Q. What strategies are used to evaluate the compound’s stability under physiological conditions?

  • pH stability studies : Incubate in buffers (pH 1.2–7.4) and monitor degradation via LC-MS, focusing on sulfonamide bond hydrolysis .
  • Light/temperature stress testing : Expose to 40°C/75% RH for 4 weeks to assess solid-state stability .
  • Plasma stability assays : Incubate with human plasma (37°C, 1 hour) and quantify parent compound remaining using UPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.